molecular formula C17H14BrClN2O4S B3632248 3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL ]AMINO]-4-CHLORO-BENZOIC ACID

3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL ]AMINO]-4-CHLORO-BENZOIC ACID

Cat. No.: B3632248
M. Wt: 457.7 g/mol
InChI Key: UMRPGJWLYUZKCQ-UHFFFAOYSA-N
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Description

3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-4-CHLORO-BENZOIC ACID is a complex organic compound with the molecular formula C17H14BrClN2O4S It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-4-CHLORO-BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzoyl ring.

    Chlorination: The addition of a chlorine atom to the benzoic acid ring.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated control systems to monitor and adjust reaction parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-4-CHLORO-BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The bromine, chlorine, and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-4-CHLORO-BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-4-CHLORO-BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-4-METHYL-BENZOIC ACID
  • 3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-4-FLUORO-BENZOIC ACID

Uniqueness

3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-4-CHLORO-BENZOIC ACID is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the ethoxy and thioxomethyl groups provides a distinct set of properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O4S/c1-2-25-14-6-4-9(7-11(14)18)15(22)21-17(26)20-13-8-10(16(23)24)3-5-12(13)19/h3-8H,2H2,1H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRPGJWLYUZKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[[(3-BROMO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL ]AMINO]-4-CHLORO-BENZOIC ACID

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